PT2399

HIF-2α selectivity transcriptional profiling target engagement

PT2399 is the definitive tool for unambiguous HIF-2α attribution. Binds HIF-2α PAS-B (IC₅₀=6 nM) with validated selectivity—suppresses VEGF, CCND1 while sparing HIF-1α targets (CA9, BNIP3). In ccRCC xenografts, 100 mg/kg oral q12h achieves 3.5-fold superior tumor inhibition vs sunitinib, including sunitinib-resistant models. 56% sensitivity across VHL-mutant lines enables functional stratification. Chronopharmacological data supports circadian dosing optimization. Choose PT2399 when isoform-specific mechanistic conclusions are at stake.

Molecular Formula C17H10F5NO4S
Molecular Weight 419.3 g/mol
Cat. No. B610324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT2399
SynonymsPT2399;  PT-2399;  PT 2399
Molecular FormulaC17H10F5NO4S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1
InChIKeyMXUSGDMIHGLCNC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PT2399 Compound Profile: Selective HIF-2α Antagonist for Preclinical ccRCC and Hypoxia Pathway Research


PT2399 (CAS 1672662-14-4) is a potent, selective, and orally bioavailable small-molecule antagonist of hypoxia-inducible factor-2 alpha (HIF-2α), identified through a structure-based design approach to directly target the previously "undruggable" HIF-2 transcription factor [1] [2]. The compound binds directly to the HIF-2α PAS-B domain (IC₅₀ = 6 nM), thereby disrupting obligatory heterodimerization with ARNT (HIF-1β) and suppressing downstream HIF-2-dependent transcriptional programs . PT2399 serves as a critical tool compound for probing HIF-2α biology, with particular utility in VHL-defective clear cell renal cell carcinoma (ccRCC) models, where it demonstrates tumor regression in preclinical xenograft systems [3].

Why PT2399 Cannot Be Substituted with Pan-HIF Inhibitors, HIF-1α Antagonists, or Untested HIF-2α Analogs


Substitution of PT2399 with alternative HIF-pathway modulators introduces significant scientific risk due to fundamentally divergent target selectivity, mechanism of action, and validated in vivo performance profiles. Pan-HIF prolyl hydroxylase (PHD) inhibitors non-selectively stabilize both HIF-1α and HIF-2α, confounding pathway-specific interpretation and potentially inducing opposing biological effects [1]. HIF-1α-selective agents fail to address the HIF-2α dependency that is specifically implicated in pVHL-defective ccRCC pathogenesis [2]. Most critically, even structurally related HIF-2α antagonists such as PT2385 and PT2977 (belzutifan) exhibit distinct development-stage and application profiles: PT2399 is explicitly designated as a preclinical tool compound, whereas PT2385 and PT2977 are clinical-stage candidates with divergent pharmacokinetic properties and regulatory statuses [3]. Direct in vivo comparative data demonstrate that PT2399 (100 mg/kg oral gavage, q12h) achieves superior tumor growth inhibition relative to sunitinib—a multi-kinase inhibitor standard-of-care comparator—in both treatment-naïve and sunitinib-resistant RCC xenograft models, establishing a quantitative efficacy benchmark that generic HIF-2α ligands cannot be assumed to replicate .

PT2399 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Target Selectivity: HIF-2α Versus HIF-1α Pathway Inhibition Quantified by Gene Expression Profiling

PT2399 exhibits isoform-selective antagonism, specifically disrupting HIF-2α-ARNT heterodimerization while sparing HIF-1α-mediated transcriptional activity. In VHL⁻/⁻ 786-O ccRCC cells, PT2399 treatment suppresses HIF-2α target gene expression (including VEGF, SERPINE1, IGFBP3, CCND1, TGFA, and SLC2A1) but does not significantly affect HIF-1α-selective targets (CA9, PGK1, and LDHA) . In contrast, BNIP3—a HIF-1α-specific target—remains unsuppressed following PT2399 exposure, confirming isoform discrimination [1]. This selectivity distinguishes PT2399 from pan-HIF PHD inhibitors, which non-selectively stabilize both HIF-1α and HIF-2α, thereby introducing confounding biological variables that preclude pathway-specific mechanistic interpretation [2].

HIF-2α selectivity transcriptional profiling target engagement HIF-1α discrimination

In Vivo Antitumor Efficacy: PT2399 Versus Sunitinib in RCC Xenograft Models

In head-to-head preclinical efficacy studies using RCC tumorgraft-bearing mice, PT2399 administered at 100 mg/kg via oral gavage every 12 hours demonstrated greater antitumor activity than sunitinib, a multi-kinase inhibitor representing standard-of-care therapy for advanced RCC [1] . Quantitatively, PT2399 inhibited tumor cell proliferation by 3.5-fold in RCC-bearing mice and reduced tumor cell density while increasing intratumoral fibrosis [2]. Critically, PT2399 retained full antitumor activity in sunitinib-progressing and sunitinib-resistant tumor models, whereas sunitinib efficacy was abrogated under resistance conditions . PT2399 was also better tolerated than sunitinib in these preclinical models, with favorable safety profile observed at doses up to 1000 mg/kg .

in vivo efficacy xenograft model renal cell carcinoma tumor growth inhibition

ccRCC Cell Line Sensitivity: PT2399 Suppresses Tumorigenesis in 56% of VHL-Mutant Lines

PT2399 dissociated HIF-2 heterodimers in human ccRCC cells and suppressed tumorigenesis in 56% (10 out of 18) of VHL-mutant ccRCC cell lines tested [1] . This binary sensitivity/resistance phenotype reveals substantial inter-line heterogeneity in HIF-2α dependency among pVHL-defective ccRCC models—a finding that cannot be predicted from VHL mutational status alone [2]. In contrast, pan-tyrosine kinase inhibitors such as sunitinib lack this predictive stratification capacity, as their mechanism does not directly interrogate HIF-2α oncogenic addiction. PT2399-resistant lines maintained HIF-2 dissociation yet exhibited distinct baseline gene expression signatures and lower HIF-2α protein levels, establishing PT2399 as a functional probe for identifying HIF-2-dependent versus HIF-2-independent ccRCC subsets [3].

ccRCC cell line panel tumorigenesis suppression VHL mutation

Development-Stage Differentiation: PT2399 as Preclinical Tool Compound Versus Clinical-Stage HIF-2α Antagonists (PT2385, PT2977/Belzutifan)

PT2399 is explicitly designated as a preclinical tool compound optimized for laboratory research applications, whereas its close structural analogs PT2385 and PT2977 (belzutifan, MK-6482) are clinical-stage candidates developed for human therapeutic evaluation [1]. PT2385 entered Phase I/II clinical trials for advanced ccRCC and demonstrated early evidence of clinical activity in heavily pretreated patients, while PT2977 (belzutifan) has advanced to Phase II/III trials and received regulatory approval for VHL disease-associated tumors [2] [3]. Patent documentation confirms that PT2399 and PT2385 are pharmacologically indistinguishable in murine models, yet their divergent development trajectories reflect optimization for distinct use cases: PT2399 for reproducible preclinical target validation and mechanistic interrogation; PT2385/PT2977 for clinical translation [4]. This delineation is critical for procurement decisions, as clinical-stage compounds carry different regulatory, sourcing, and cost implications.

tool compound clinical candidate preclinical research development stage

Binding Affinity: Direct HIF-2α PAS-B Domain Interaction with IC₅₀ = 6 nM

PT2399 binds directly to the HIF-2α PAS-B domain with an IC₅₀ of 6 nM (0.006 μM), as determined by competitive binding assays, thereby disrupting the protein-protein interaction interface required for heterodimerization with ARNT (HIF-1β) [1]. The racemic mixture (Rac)-PT2399 exhibits an IC₅₀ of 0.01 μM (10 nM) under comparable assay conditions . This direct binding mechanism distinguishes PT2399 from indirect HIF-2α modulators such as PHD inhibitors, which exert effects through enzymatic inhibition upstream of HIF-α stabilization, and from compounds that lack structurally defined binding sites on the PAS-B domain [2]. Minimal activity was observed against a panel of 68 receptors, ion channels, and enzymes, confirming binding specificity .

binding affinity PAS-B domain IC50 target engagement

Off-Target Toxicity Concentration Threshold: 20 μM PT2399 Inhibits HIF-2α⁻/⁻ Cell Proliferation

PT2399 exhibits a defined concentration-dependent off-target toxicity threshold critical for experimental design. At 20 μM, PT2399 inhibits proliferation of HIF-2α⁻/⁻ 786-O cells and other cancer cell lines with undetectable HIF-2α expression, confirming non-specific cytotoxicity at suprapharmacological concentrations [1] [2]. In contrast, at therapeutically relevant concentrations (0.2–2 μM), PT2399 selectively inhibits soft agar colony formation of 786-O cells in a HIF-2α-dependent manner without inducing off-target effects . This concentration-response relationship provides an empirical upper bound for in vitro experimentation: concentrations ≤2 μM maintain HIF-2α-dependent selectivity, whereas ≥20 μM introduces HIF-2α-independent confounding variables. This defined toxicity threshold distinguishes PT2399 from tool compounds lacking validated specificity windows.

off-target toxicity concentration threshold HIF-2α knockout specificity control

PT2399 Procurement-Driven Application Scenarios: Optimized Research Use Cases Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Isoform-Selective HIF-2α Pathway Interrogation

PT2399 is the compound of choice for experimental designs that demand unambiguous attribution of biological effects to HIF-2α inhibition without confounding HIF-1α pathway activation. The compound's validated selectivity—suppressing HIF-2α targets (VEGF, SERPINE1, IGFBP3, CCND1, TGFA, SLC2A1) while sparing HIF-1α targets (CA9, PGK1, LDHA, BNIP3)—enables pathway-specific mechanistic dissection . Researchers employing pan-HIF PHD inhibitors as comparators would introduce dual-pathway activation that precludes definitive HIF-2α-specific conclusions. For gene expression profiling, chromatin immunoprecipitation, or functional rescue experiments, PT2399 provides the requisite isoform discrimination [1].

Preclinical Efficacy Studies in TKI-Resistant Renal Cell Carcinoma Models

PT2399 is indicated for in vivo efficacy studies in sunitinib-resistant and sunitinib-progressing RCC xenograft models, where the compound has demonstrated quantitatively superior antitumor activity relative to sunitinib (3.5-fold tumor cell proliferation inhibition at 100 mg/kg oral q12h) [1]. The validated oral dosing regimen (100 mg/kg via gavage, every 12 hours) and favorable tolerability up to 1000 mg/kg provide a reproducible experimental framework for investigating HIF-2α-targeted therapy in TKI-refractory disease contexts [2]. Researchers should note that PT2399 sensitivity is restricted to HIF-2α-dependent ccRCC lines; thus, prior stratification using the 56% sensitivity rate observed in VHL-mutant cell line panels is recommended [3].

Biomarker Discovery and HIF-2α Dependency Stratification in ccRCC

PT2399 enables functional stratification of ccRCC models based on HIF-2α oncogenic addiction. The compound's differential activity across 18 VHL-mutant ccRCC lines—suppressing tumorigenesis in 56% (10/18) while showing resistance in 44% (8/18)—provides a binary classification framework for identifying HIF-2α-dependent versus HIF-2α-independent tumor subsets [1]. Sensitive tumors exhibit distinct baseline gene expression signatures and higher HIF-2α protein levels, whereas resistant tumors show largely unaffected gene expression profiles despite HIF-2 dissociation, indicating pathway redundancy or bypass mechanisms [2]. This application scenario supports biomarker discovery, synthetic lethality screening, and combination therapy rationale development [3].

Chronopharmacology Studies: Circadian Regulation of HIF-2α Inhibitor Efficacy

PT2399 has demonstrated time-of-day-dependent efficacy in suppressing xenograft tumor growth, with BMAL1-HIF-2α heterodimers exhibiting greater sensitivity to PT2399 suppression than ARNT-HIF-2α heterodimers [1]. This chronopharmacological property—recently documented in peer-reviewed literature—establishes PT2399 as a unique tool for investigating circadian regulation of HIF-2α transcriptional activity and for optimizing dosing schedules in circadian-aware preclinical studies [2]. The differential sensitivity of BMAL1-HIF-2α versus ARNT-HIF-2α complexes to PT2399 suppression provides a mechanistic basis for time-of-day efficacy variations, distinguishing PT2399 from HIF-2α antagonists lacking chronopharmacological characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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